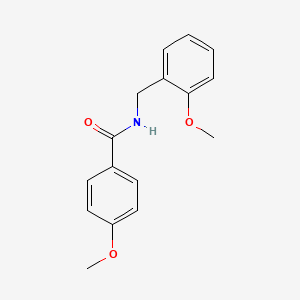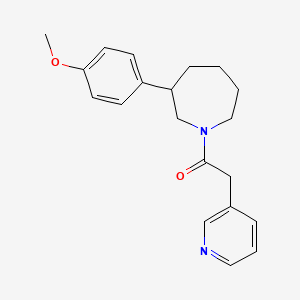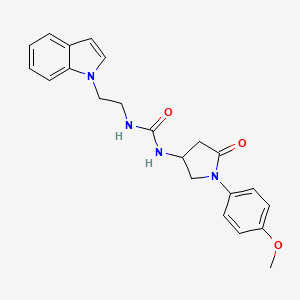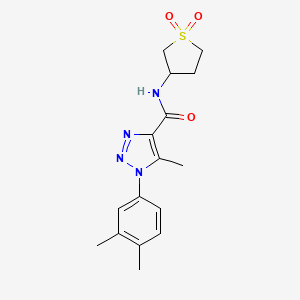![molecular formula C6H4ClN3 B2429032 5-Chlor-[1,2,4]triazolo[1,5-a]pyridin CAS No. 1427399-34-5](/img/structure/B2429032.png)
5-Chlor-[1,2,4]triazolo[1,5-a]pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom attached at the 5-position of the triazole ring
Wissenschaftliche Forschungsanwendungen
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Wirkmechanismus
Target of Action
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a compound with a wide range of biological activities. It has been found to interact with several targets, including ERK signaling pathway and cAMP phosphodiesterase (PDE) . These targets play crucial roles in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets in a specific manner. For instance, it exhibits significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This interaction leads to changes in the activity of these proteins, thereby affecting the cellular processes they regulate.
Biochemical Pathways
The ERK signaling pathway is one of the key pathways affected by 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine. This pathway plays a critical role in regulating cell proliferation and survival. Inhibition of this pathway by the compound can lead to cell cycle arrest and apoptosis .
Result of Action
The interaction of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine with its targets leads to several molecular and cellular effects. For instance, it can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells . These effects can contribute to its potential anticancer activities.
Biochemische Analyse
Biochemical Properties
Triazole compounds, including 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system
Cellular Effects
Triazolopyridines have been reported to show versatile biological activities
Molecular Mechanism
Triazolopyridines are known to bind in the biological system with a variety of enzymes and receptors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which leads to the formation of the triazole ring . Another method includes the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is effective for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .
Industrial Production Methods
Industrial production of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter the electronic properties of the triazole and pyridine rings.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar triazole ring but are fused with a pyrimidine ring instead of a pyridine ring.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: This compound is an isomer with the chlorine atom positioned differently on the triazole ring.
Uniqueness
5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the electronic properties conferred by the chlorine atom. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
5-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUSOWTYJYYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2428950.png)
![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428953.png)


![3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2428958.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2428959.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)


![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)


